[4-(4-BROMOBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE
Overview
Description
4-(4-BROMOBENZYL)PIPERAZINOMETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromobenzyl group attached to a piperazine ring, which is further connected to a fluorophenyl methanone moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOBENZYL)PIPERAZINOMETHANONE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Bromobenzyl Intermediate: The bromobenzyl group is introduced through a bromination reaction of benzyl chloride using bromine in the presence of a suitable solvent such as dichloromethane.
Piperazine Ring Formation: The bromobenzyl intermediate is then reacted with piperazine under reflux conditions in an appropriate solvent like ethanol to form the bromobenzyl piperazine derivative.
Coupling with Fluorophenyl Methanone: The final step involves the coupling of the bromobenzyl piperazine derivative with 3-fluorophenyl methanone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of 4-(4-BROMOBENZYL)PIPERAZINOMETHANONE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction Reactions: Reduction of the carbonyl group in the fluorophenyl methanone moiety can yield corresponding alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of azido, thiocyanato, or amino derivatives.
Oxidation Reactions: Formation of N-oxide derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
4-(4-BROMOBENZYL)PIPERAZINOMETHANONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as an inhibitor of specific enzymes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-BROMOBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group enhances the compound’s binding affinity to these targets, while the fluorophenyl methanone moiety contributes to its overall pharmacological activity. The compound may modulate signaling pathways by inhibiting or activating key enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-BROMOBENZYL)PIPERAZINOMETHANONE: Similar structure but with a different position of the fluorine atom.
4-(2-BROMOBENZYL)PIPERAZINOMETHANONE: Similar structure but with a different position of the bromine atom.
4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The unique combination of the bromobenzyl and fluorophenyl methanone groups in 4-(4-BROMOBENZYL)PIPERAZINOMETHANONE imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O/c19-16-6-4-14(5-7-16)13-21-8-10-22(11-9-21)18(23)15-2-1-3-17(20)12-15/h1-7,12H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJHOFGVHATCPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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